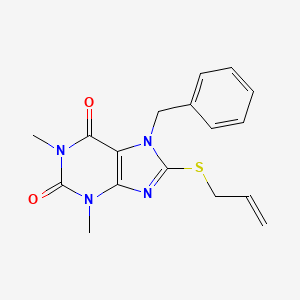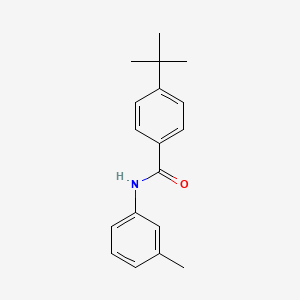![molecular formula C29H26N4S B11973773 4-(4-Benzylpiperazin-1-yl)-5-(biphenyl-4-yl)thieno[2,3-d]pyrimidine](/img/structure/B11973773.png)
4-(4-Benzylpiperazin-1-yl)-5-(biphenyl-4-yl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-benzyl-1-piperazinyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a biphenyl group, and a thieno[2,3-d]pyrimidine core
Preparation Methods
The synthesis of 4-(4-benzyl-1-piperazinyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-benzylpiperazine with a biphenyl derivative, followed by cyclization with a thieno[2,3-d]pyrimidine precursor. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve optimal yields.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
4-(4-benzyl-1-piperazinyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine or biphenyl rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(4-benzyl-1-piperazinyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases such as cancer, neurological disorders, and infectious diseases.
Industry: The compound’s chemical properties make it valuable in the development of materials with specific functionalities, such as polymers, coatings, and catalysts.
Mechanism of Action
The mechanism of action of 4-(4-benzyl-1-piperazinyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to specific domains, leading to changes in cellular signaling and physiological responses.
Comparison with Similar Compounds
4-(4-benzyl-1-piperazinyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine can be compared to other compounds with similar structural features, such as:
4-(4-benzyl-1-piperazinyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine: This compound shares the thieno[2,3-d]pyrimidine core but differs in the substitution pattern, leading to variations in chemical reactivity and biological activity.
2-(4-benzyl-1-piperazinyl)-1-(1,1’-biphenyl)-4-ylethanone dimethanesulfonate: This compound has a similar piperazine and biphenyl structure but includes additional functional groups that influence its properties and applications.
The uniqueness of 4-(4-benzyl-1-piperazinyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine lies in its specific combination of structural elements, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H26N4S |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-5-(4-phenylphenyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C29H26N4S/c1-3-7-22(8-4-1)19-32-15-17-33(18-16-32)28-27-26(20-34-29(27)31-21-30-28)25-13-11-24(12-14-25)23-9-5-2-6-10-23/h1-14,20-21H,15-19H2 |
InChI Key |
PIXMRJMMBWHQHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11973698.png)

![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11973706.png)
![9-Bromo-5-(2-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973715.png)



![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11973738.png)


![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B11973750.png)
![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11973758.png)


